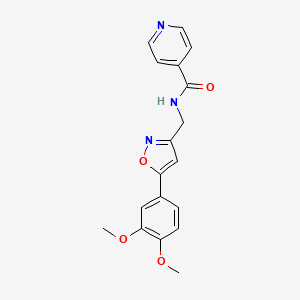

N-((5-(3,4-二甲氧基苯基)异噁唑-3-基)甲基)异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

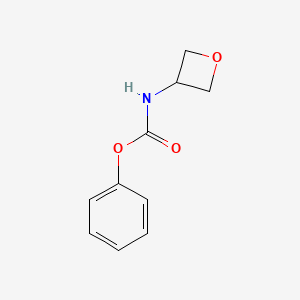

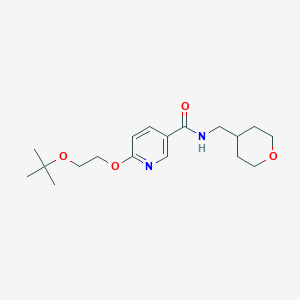

“N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized using various methods. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis

The molecular structure of “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide” includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles, including “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide”, can undergo a variety of chemical reactions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .科学研究应用

抗菌活性

研究表明,合成和评估了各种异恶唑衍生物,包括类似于 N-((5-(3,4-二甲氧基苯基)异恶唑-3-基)甲基)异烟酰胺的衍生物,以了解其抗菌特性。例如,已经合成了一些三唑衍生物,并显示出对金黄色葡萄球菌、大肠杆菌、黑曲霉和白色念珠菌等微生物具有显着的活性,表明它们作为抗菌剂的潜力 (Mishra 等人,2010)。

抗癌活性

异恶唑衍生物也因其抗癌特性而被探索。例如,二甲氧基和三甲氧基茚满酮螺异恶唑啉对 HepG2 癌肝细胞系表现出有效的细胞毒性作用,与已知的抗肝癌药物相当。这些发现表明,具有二甲氧基苯基异恶唑核心的化合物可能作为开发新的抗肝癌药物的有希望的候选者 (Abolhasani 等人,2020)。

除草活性

据报道,异恶唑啉衍生物的合成具有有效的除草活性,特别是对水稻种植中的一年生杂草。一种特定的异恶唑啉衍生物对水稻表现出良好的选择性,并能有效控制杂草,突出了其作为水稻除草剂的潜在应用 (Hwang 等人,2005)。

促智活性

关于将腈氧化物添加到烯丙基酯的研究导致了具有明显促智活性的异恶唑啉化合物的合成。此类化合物,包括具有二甲氧基苯基部分的化合物,有可能用于增强认知功能,证明了异恶唑衍生物在治疗环境中的多样化适用性 (Dirnens 等人,2002)。

未来方向

Isoxazoles, including “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-23-15-4-3-13(9-17(15)24-2)16-10-14(21-25-16)11-20-18(22)12-5-7-19-8-6-12/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMTUIURMGGVBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)

![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)

![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![2-Methyl-5-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2800071.png)